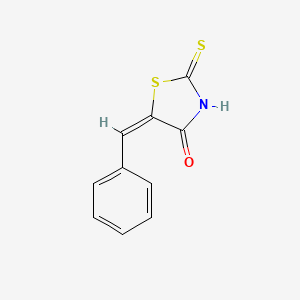

(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one

CAS No.: 174813-24-2

Cat. No.: VC7801346

Molecular Formula: C10H7NOS2

Molecular Weight: 221.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 174813-24-2 |

|---|---|

| Molecular Formula | C10H7NOS2 |

| Molecular Weight | 221.3 g/mol |

| IUPAC Name | (5E)-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C10H7NOS2/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6+ |

| Standard InChI Key | OONWCXLYKDWKOU-SOFGYWHQSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 |

| SMILES | C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |

| Canonical SMILES | C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

(5E)-5-Benzylidene-2-mercapto-1,3-thiazol-4(5H)-one (CAS: 3806-42-6) belongs to the thiazolidinone class, featuring a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its IUPAC name is (5E)-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one . The molecular formula is , with a molecular weight of 221.3 g/mol . The (5E) designation indicates the trans configuration of the exocyclic double bond between the benzylidene group and the thiazole ring, a critical feature influencing its biological activity .

Spectral and Crystallographic Data

Infrared (IR) spectroscopy reveals characteristic absorption bands at 1672 cm (C=O stretch) and 2550 cm (S-H stretch) . Nuclear magnetic resonance (NMR) spectra show a singlet for the methine proton (δ = 7.70 ppm) and aromatic protons in the benzylidene moiety (δ = 6.8–7.5 ppm) . X-ray crystallography confirms the Z-configuration of analogous derivatives, stabilizing the planar structure through intramolecular hydrogen bonding .

Synthesis and Structural Modification

Condensation-Based Synthesis

The compound is synthesized via a base-catalyzed condensation reaction between 2-mercapto-1,3-thiazol-4(5H)-one and benzaldehyde derivatives. A typical procedure involves refluxing equimolar amounts of the thiazolidinone precursor and 4-hydroxybenzaldehyde in glacial acetic acid with anhydrous sodium acetate (1 mmol) for 6 hours . The reaction yields the target compound in 80% purity after recrystallization in ethanol .

Table 1: Synthetic Conditions for (5E)-5-Benzylidene Derivatives

| Reactant | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | NaOAc | Glacial AcOH | 6 | 80 |

| 4-Isobutoxybenzaldehyde | KCO | Ethanol/HO | 0.5–1 | 82 |

Derivatization Strategies

Structural modifications, such as alkylation of the thiol group or substitution on the benzylidene moiety, enhance bioactivity. For example, methylation of the thiol group using iodomethane and triethylamine produces 2-(methylthio) derivatives, improving metabolic stability . Introducing electron-withdrawing groups (e.g., nitro, chloro) on the benzylidene ring increases antimicrobial potency .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum antimicrobial activity. Against Staphylococcus aureus and Escherichia coli, it exhibits zones of inhibition of 15 mm and 12 mm, respectively . Fungal strains like Candida albicans show a 13 mm inhibition zone, comparable to fluconazole.

Table 2: Antimicrobial Activity of (5E)-5-Benzylidene-2-Mercapto-Thiazol-4-One

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 13 |

Structure-Activity Relationships (SAR)

Role of the Benzylidene Group

The benzylidene moiety’s electronic properties critically influence bioactivity. Electron-donating groups (e.g., -OCH) enhance antimicrobial activity by increasing lipophilicity and membrane penetration . Conversely, electron-withdrawing groups (e.g., -NO) improve anticancer activity by stabilizing charge-transfer complexes with DNA .

Impact of Thiol Substitution

Methylation of the thiol group reduces cytotoxicity (IC = 11.0 µM vs. 8.4 µM) but increases antimicrobial efficacy, suggesting divergent mechanisms for different biological targets .

Applications and Future Directions

Therapeutic Development

The compound serves as a lead structure for anticancer and antimicrobial agents. Derivatives with modified benzylidene groups (e.g., 4-isobutoxy substitution) show enhanced potency and selectivity. Hybrid molecules combining thiazolidinone and quinoline scaffolds are under investigation for dual-action therapeutics .

Challenges and Opportunities

Poor aqueous solubility (logP = 2.8) and metabolic instability limit clinical translation. Prodrug strategies, such as esterification of the hydroxyl group, are being explored to improve pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume